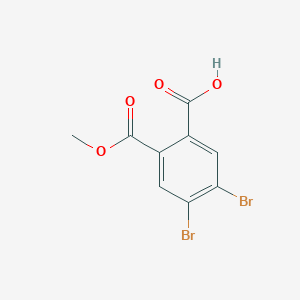

4,5-Dibromo-2-(methoxycarbonyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFQAXRTTPARHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid

Direct Bromination Strategies for Benzoic Acid Precursors

The introduction of two bromine atoms at the 4 and 5 positions of a benzoic acid derivative requires careful consideration of regioselectivity in electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming bromine atoms.

Regioselective Bromination via Electrophilic Aromatic Substitution

The direct bromination of phthalic acid (1,2-benzenedicarboxylic acid) or its monomethyl ester presents a potential route to 4,5-dibrominated products. The two carboxylic acid groups are ortho, para-directing; however, they are also deactivating, making the reaction conditions for bromination a critical factor. While specific methods for the direct synthesis of 4,5-dibromophthalic acid are not extensively documented in readily available literature, related syntheses of brominated phthalic acid derivatives suggest the feasibility of such a transformation. For instance, the bromination of isophthalic acid (1,3-benzenedicarboxylic acid) in the presence of bromine and fuming sulfuric acid has been shown to yield a mixture of products, including 4,5-dibromoisophthalic acid. google.com This indicates that under harsh conditions, dibromination can be achieved.

The challenge in the direct bromination of a 2-(methoxycarbonyl)benzoic acid precursor lies in controlling the regioselectivity to favor the 4,5-disubstituted product over other possible isomers. The carboxyl and methoxycarbonyl groups are meta-directing relative to each other, but ortho, para-directing to the incoming electrophile. This would theoretically direct bromination to the 4 and 6 positions. Achieving the 4,5-dibromo substitution pattern likely requires specific reaction conditions or a multi-step approach.

Catalyst-Assisted Bromination Approaches

The use of catalysts can enhance the rate and selectivity of bromination reactions. Lewis acids, such as iron(III) bromide (FeBr₃), are commonly employed as catalysts in electrophilic aromatic bromination. These catalysts function by polarizing the bromine molecule, making it a more potent electrophile.

While specific catalysts tailored for the 4,5-dibromination of 2-(methoxycarbonyl)benzoic acid precursors are not widely reported, general principles of catalyst-assisted halogenation can be applied. The choice of catalyst and solvent can influence the regiochemical outcome of the reaction. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, offering pathways to substitution patterns that are not readily accessible through classical electrophilic substitution. However, the application of such methods to achieve the specific 4,5-dibromo substitution pattern on a benzoic acid derivative would require dedicated research and development.

Esterification Techniques for Carboxylic Acid Functionalities

Once a suitably brominated dicarboxylic acid precursor, such as 4,5-dibromophthalic acid, is obtained, the next critical step is the selective introduction of a single methyl ester group.

Methanolysis of Carboxylic Acid Precursors

One potential route to 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid is through the controlled methanolysis of 4,5-dibromophthalic anhydride (B1165640). Phthalic anhydrides can react with alcohols to form the monoester. This reaction typically proceeds by nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to its opening.

Esterification under Acidic or Basic Catalysis

The direct esterification of 4,5-dibromophthalic acid with methanol (B129727), a classic Fischer esterification, presents another viable pathway. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The primary challenge in this approach is achieving selective mono-esterification of the dicarboxylic acid.

To favor the formation of the monoester over the diester, the reaction conditions can be carefully controlled. This can include using a stoichiometric amount of methanol or limiting the reaction time. Alternatively, methods for the selective monoesterification of dicarboxylic acids have been developed, such as using ion-exchange resins as catalysts. rsc.org These solid-supported catalysts can provide a microenvironment that favors the reaction of one carboxylic acid group while leaving the other intact. Another approach involves the continuous extraction of the monoester from the reaction mixture as it is formed, thereby preventing its further esterification to the diester. google.com

| Method | Precursor | Reagents | Key Considerations |

| Methanolysis | 4,5-Dibromophthalic anhydride | Methanol | Control of reaction conditions to prevent diester formation. |

| Fischer Esterification | 4,5-Dibromophthalic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Achieving selective mono-esterification. |

| Selective Monoesterification | 4,5-Dibromophthalic acid | Methanol, Specialized Catalysts (e.g., ion-exchange resins) | Catalyst selection and reaction setup to ensure selectivity. |

Multi-Step Synthesis from Simpler Aromatic Compounds

A multi-step synthesis commencing from a readily available and simpler aromatic compound offers a more controlled and often more efficient route to complex molecules like this compound. A plausible starting material for such a synthesis is o-xylene (B151617).

A potential synthetic sequence could begin with the bromination of o-xylene to introduce the two bromine atoms at the desired positions. 4,5-Dibromo-o-xylene is a known compound and can be synthesized or is commercially available. fishersci.com The next crucial step would be the selective oxidation of the two methyl groups.

The oxidation of both methyl groups of 4,5-dibromo-o-xylene would lead to 4,5-dibromophthalic acid. A variety of oxidizing agents can be employed for the conversion of alkylbenzenes to carboxylic acids, with potassium permanganate (B83412) (KMnO₄) being a common choice.

Once 4,5-dibromophthalic acid is obtained, the challenge reverts to the selective mono-esterification as described in section 2.2. A controlled Fischer esterification or the use of selective mono-esterification techniques would be necessary to yield the final product, this compound.

An alternative strategy following the formation of 4,5-dibromophthalic acid could involve the formation of the corresponding anhydride by dehydration, followed by controlled methanolysis as detailed in section 2.2.1.

Strategies Involving Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C–H bond. The resulting aryl-metal species can then react with a variety of electrophiles to introduce a new substituent.

In the context of synthesizing substituted benzoic acids, the carboxylate group itself can serve as a potent DMG. acs.orgorganic-chemistry.org Treatment of an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) can lead to deprotonation exclusively at the position ortho to the carboxylate. acs.orgorganic-chemistry.org

A hypothetical ortho-metallation route to a precursor of this compound could start from 3,4-dibromobenzoic acid. The synthetic sequence would proceed as follows:

Deprotonation: The 3,4-dibromobenzoic acid would be treated with two equivalents of a strong base (e.g., s-BuLi/TMEDA). The first equivalent deprotonates the acidic carboxylic proton to form the lithium carboxylate, which then acts as the DMG. The second equivalent removes a proton from the C-2 position, which is ortho to the carboxylate director.

Electrophilic Quench: The resulting dilithiated species is then quenched with an appropriate electrophile. To introduce the methoxycarbonyl group, the reaction mixture could be treated with carbon dioxide (CO2) to form a dicarboxylic acid (4,5-dibromophthalic acid), followed by selective mono-esterification. Alternatively, quenching with methyl chloroformate could directly install the methoxycarbonyl group.

The choice of base and reaction conditions is critical for controlling the regioselectivity of the metallation, as different bases can direct the metal to different positions based on the electronic and steric environment of the aromatic ring. acs.org While this specific application to 3,4-dibromobenzoic acid is a conceptual pathway, the principles of DoM are well-established for the synthesis of highly substituted benzoic acids. acs.orgacs.org

| Parameter | Condition | Purpose | Reference |

| Directing Group | Carboxylate (-COO⁻Li⁺) | Directs lithiation to the adjacent C-H bond | acs.org |

| Base/Ligand | s-BuLi / TMEDA | Performs the deprotonation (metallation) | organic-chemistry.org |

| Temperature | -78 °C | Controls reaction rate and prevents side reactions | acs.org |

| Electrophile | CO₂ then CH₃I/base or ClCO₂CH₃ | Introduces the carboxylic acid or methoxycarbonyl group |

This interactive table summarizes typical conditions for Directed ortho-Metallation of benzoic acids.

Sequential Halogenation and Carboxylation/Esterification Routes

A more traditional and widely documented approach involves the sequential functionalization of a simpler aromatic precursor. This often involves an initial halogenation step followed by the introduction of the carboxylic acid and ester functionalities. A common pathway proceeds through the intermediate 4,5-dibromophthalic acid.

One established method begins with phthalhydrazide, which is subjected to bromination using N-bromosuccinimide (NBS) in glacial acetic acid. google.com The reaction is heated to 80-100 °C, and upon completion, the intermediate, dibromophthalhydrazide, is precipitated by pouring the mixture into ice water. This solid intermediate is then hydrolyzed using an aqueous sodium hydroxide (B78521) solution at 60-70 °C. Acidification of the reaction mixture to a pH of 6-7 precipitates the 4,5-dibromophthalic acid, which can be collected by filtration with high purity and yield. google.com

Once 4,5-dibromophthalic acid is obtained, the final target molecule can be formed through selective mono-esterification. However, controlling the reaction to favor the mono-ester over the di-ester can be challenging. A more common route is to first synthesize the dimethyl ester, dimethyl 4,5-dibromophthalate. This is achieved by reacting 4,5-dibromophthalic acid with thionyl chloride to form the diacyl chloride, which is then treated with methanol. An optimized process reports a yield of 86.4% for this esterification. Subsequently, selective mono-hydrolysis of dimethyl 4,5-dibromophthalate under controlled conditions would yield the desired this compound.

An alternative multi-step synthesis, analogous to the preparation of similar complex benzoic acids, could start from a readily available material like dimethyl terephthalate. thieme-connect.comresearchgate.net Such a process would involve a sequence of reactions including nitration, hydrolysis, hydrogenation to an amine, diazotization (Sandmeyer reaction), and bromination to construct the required substitution pattern. thieme-connect.comresearchgate.net

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Phthalhydrazide | N-Bromosuccinimide (NBS), Glacial Acetic Acid | Dibromophthalhydrazide | High | google.com |

| 2 | Dibromophthalhydrazide | NaOH (aq), then acid | 4,5-Dibromophthalic acid | 98% | google.com |

| 3 | 4,5-Dibromophthalic acid | Thionyl chloride, Methanol | Dimethyl 4,5-dibromophthalate | 86.4% | |

| 4 | Dimethyl 4,5-dibromophthalate | Controlled Hydrolysis (e.g., LiOH) | This compound | - |

This interactive table outlines a sequential synthesis route for this compound.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of the final product is critically dependent on the effective purification of its synthetic intermediates. Several standard laboratory techniques are employed to isolate and purify these compounds.

Precipitation and Filtration: This is a common and effective method for isolating solid intermediates from a reaction mixture. In the synthesis of 4,5-dibromophthalic acid, both the dibromophthalhydrazide intermediate and the final diacid product are isolated by precipitation. google.com This is achieved by altering the solvent composition (e.g., adding the reaction mixture to ice water) or by adjusting the pH to decrease the solubility of the desired compound. google.com The solid is then collected by vacuum filtration, which is faster and more efficient than gravity filtration, and washed with a cold solvent to remove soluble impurities. ma.edu

Recrystallization: Recrystallization is the gold standard for purifying crude solid organic compounds. ma.edualfa-chemistry.com The impure solid is dissolved in a minimum amount of a suitable hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools slowly, the compound crystallizes out, leaving impurities behind in the mother liquor. ma.edu For intermediates like benzoic acid derivatives, water is often a suitable solvent for recrystallization. alfa-chemistry.com The process may include a hot filtration step to remove insoluble impurities and the use of activated carbon to adsorb colored impurities. alfa-chemistry.com

Extraction: Liquid-liquid extraction is used to separate a desired compound from a reaction mixture or to wash a crude product. This technique is based on the differential solubility of the compound in two immiscible liquids, typically an organic solvent and an aqueous solution. orgsyn.org For example, after a reaction, the mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water, a dilute acid, or a dilute base to remove unreacted reagents and by-products. epo.orgnih.gov The purified product is then recovered from the organic layer by evaporating the solvent.

Chromatography: When simple crystallization or extraction is insufficient, flash column chromatography is a powerful purification technique. orgsyn.org The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent system (mobile phase). Compounds separate based on their differing affinities for the stationary and mobile phases. This method is highly effective for separating compounds with similar polarities and for purifying non-crystalline, oily intermediates. orgsyn.org

Reaction Mechanisms of 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid

Mechanistic Pathways of Substitution Reactions Involving Bromine Centers

The carbon-bromine bonds on the aromatic ring are primary sites for substitution reactions, enabling the introduction of new functional groups. The primary mechanisms for these transformations are nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential, though often challenging, pathway for the replacement of the bromine atoms in 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid. The mechanism typically proceeds via an addition-elimination pathway. A potent nucleophile attacks the carbon atom bearing a bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group, in this case, the bromide ion, is expelled, and the aromaticity of the ring is restored.

For this reaction to be facile, the aromatic ring generally requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. In this compound, the methoxycarbonyl and carboxyl groups are electron-withdrawing; however, their positions relative to the bromine atoms may not provide sufficient activation for the reaction to proceed under standard conditions. High temperatures and the use of very strong nucleophiles might be necessary to facilitate this transformation.

Palladium-catalyzed cross-coupling reactions represent a more versatile and widely employed method for forming new carbon-carbon and carbon-heteroatom bonds at the brominated positions of the molecule. These reactions share a common catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming an arylpalladium(II) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. Given the presence of two bromine atoms, selective mono- or di-substitution could potentially be achieved by controlling the stoichiometry of the reagents and reaction conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an organohalide. This reaction is co-catalyzed by palladium and copper complexes. The mechanism is similar to the Suzuki coupling in its palladium cycle (oxidative addition and reductive elimination). The key difference is the involvement of a copper acetylide intermediate, which is formed from the terminal alkyne and the copper co-catalyst. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. The mechanism starts with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon sigma bond. The final step is a β-hydride elimination, which releases the product and forms a palladium-hydride species. This species then undergoes reductive elimination with a base to regenerate the palladium(0) catalyst.

| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

Reactivity of the Carboxyl and Ester Moieties

The carboxylic acid and methyl ester groups on the molecule are susceptible to a range of transformations, most notably hydrolysis and decarboxylation.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Under basic conditions, the mechanism involves the nucleophilic acyl substitution of the ester. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, leading to the carboxylate salt. Acidic workup is required to protonate the carboxylate and yield the dicarboxylic acid.

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy (B1213986) group is followed by the elimination of methanol (B129727) as a neutral leaving group. Deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the dicarboxylic acid.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring is generally a difficult reaction that requires high temperatures. The mechanism for the thermal decarboxylation of benzoic acids is thought to proceed through a high-energy transition state where the carboxyl group is cleaved. The presence of substituents can influence the rate of this reaction. Electron-donating groups, particularly at the ortho position, can stabilize the transition state and facilitate decarboxylation. In the case of this compound, the presence of electron-withdrawing groups may make thermal decarboxylation more challenging.

Alternatively, decarboxylation can be achieved under milder conditions through specific chemical transformations. For instance, in some cases, oxidative decarboxylation can be induced by radical initiators. Another route is the copper-catalyzed decarboxylation, often in the presence of quinoline (B57606) at high temperatures.

Intramolecular Cyclization and Rearrangement Mechanisms

The specific arrangement of the functional groups in this compound does not immediately suggest common intramolecular cyclization or rearrangement pathways under typical conditions. However, such reactions could be envisioned following the modification of the existing functional groups.

For instance, if one of the bromine atoms were to be replaced by a nucleophilic group via a cross-coupling reaction, subsequent intramolecular cyclization with either the carboxylic acid or the ester could be possible. An example would be the introduction of an amine or alcohol group, which could then undergo an intramolecular condensation to form a lactam or lactone, respectively. The mechanism of such a cyclization would typically involve the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by intramolecular nucleophilic attack.

Rearrangement reactions for this specific molecule are not commonly reported. Rearrangements in aromatic systems, such as the Smiles rearrangement, typically require specific functionalities and electronic setups that are not present in the parent molecule. Such a reaction would necessitate prior functionalization of the ring.

Mechanistic Insights into the Derivatization of this compound Remain Largely Undocumented in Publicly Available Research

A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic understanding of derivatization reactions specifically involving this compound. While this compound is available commercially and used as a building block in organic synthesis, dedicated studies elucidating the precise step-by-step mechanisms of its transformations are not readily found in peer-reviewed journals or chemical databases.

General chemical principles suggest that the reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the methyl ester, and the dibrominated aromatic ring. Derivatization would likely proceed through established reaction pathways characteristic of these functionalities. For instance, the carboxylic acid can undergo esterification or amidation, while the methyl ester can be hydrolyzed or transesterified. The bromine atoms on the aromatic ring could potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, although the electron-withdrawing nature of the carboxyl and methoxycarbonyl groups would influence the reactivity of the aromatic ring.

However, without specific research focused on this molecule, any discussion of reaction mechanisms would be speculative and based on analogies to similar, more extensively studied compounds. Detailed mechanistic studies, which often involve kinetic experiments, isotopic labeling, computational modeling, and isolation of intermediates, appear to be absent for the derivatization of this compound.

Therefore, a thorough and scientifically rigorous article on the "Mechanistic Studies on Derivatization Reactions of this compound" cannot be generated at this time due to the lack of specific and detailed research findings in the public domain.

Derivatization Strategies and Transformations of 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid

Functionalization at the Bromine Centers

The two bromine atoms on the aromatic ring are prime sites for the introduction of new functionalities. Their reactivity in modern cross-coupling reactions allows for the selective and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the aryl bromide moieties of 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid serve as excellent electrophilic partners in these transformations. wikipedia.org Depending on the reaction partner, a variety of substituents can be introduced.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The process is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction allows for the substitution of the bromine atoms with an alkene. wikipedia.orgorganic-chemistry.org The reaction of an aryl halide with an alkene proceeds in the presence of a palladium catalyst and a base to form a new, more substituted alkene, typically with high stereoselectivity. organic-chemistry.orgyoutube.com

Table 1: C-C Bond Forming Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Ar-R (e.g., Aryl, Alkyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ar-C≡C-R |

| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Ar-CH=CHR |

Heteroatom Introduction (e.g., N, O, S)

The bromine centers can also be functionalized by introducing heteroatoms, which is a key step in the synthesis of many pharmaceuticals and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orgacsgcipr.org The reaction typically employs a palladium precursor and a specialized phosphine ligand in the presence of a base. organic-chemistry.org

Ullmann Condensation: A classical method for forming carbon-heteroatom bonds, the Ullmann reaction traditionally uses a copper catalyst to couple aryl halides with alcohols, thiols, or amines. researchgate.net While harsher conditions were historically required, modern variations have expanded its scope and applicability for synthesizing diaryl ethers, thioethers, and arylamines.

These methods enable the conversion of the C-Br bonds to C-N, C-O, and C-S bonds, significantly diversifying the molecular structure.

Table 2: C-Heteroatom Bond Forming Reactions

| Reaction Type | Nucleophile | Typical Catalyst/Base | Expected Product Moiety |

|---|---|---|---|

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃ / BINAP / NaOtBu | Ar-NR¹R² |

| Ullmann-type Coupling | R-OH (Alcohol) | CuI / L-proline / K₂CO₃ | Ar-OR |

| Ullmann-type Coupling | R-SH (Thiol) | CuI / Base | Ar-SR |

Transformations of the Carboxylic Acid and Methyl Ester Groups

The carboxylic acid and methyl ester functionalities offer orthogonal handles for derivatization, allowing for modifications of the molecule's polarity, acidity, and potential for further conjugation.

Amidation and Peptide Coupling Strategies

The carboxylic acid group is readily converted into amides, a fundamental linkage in peptides and many bioactive molecules. nih.govnih.gov This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. sciepub.com

Standard peptide coupling reagents are widely used for this purpose. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which then reacts efficiently with the amine. bachem.com Common activators include carbodiimides like DCC or EDC, often used with additives like HOBt to suppress side reactions, and phosphonium or uronium salts like BOP, PyBOP, and HATU. bachem.com Direct amidation can also be achieved using catalysts like boric acid, which forms a reactive mixed anhydride (B1165640) intermediate. sciepub.comsciepub.com

Table 3: Common Reagents for Amidation

| Reagent Class | Example Reagents | Function |

|---|---|---|

| Carbodiimides | DCC, EDC | Activate carboxylic acid for amine coupling |

| Phosphonium Salts | BOP, PyBOP | Form active esters for efficient amide bond formation |

| Uronium/Aminium Salts | HBTU, HATU | Highly efficient activators, especially for hindered couplings |

| Catalysts | Boric Acid | Promotes direct condensation by forming a mixed anhydride |

Reduction to Alcohol and Further Derivatization

Both the carboxylic acid and the methyl ester can be reduced to primary alcohols. This transformation requires powerful hydride-donating reagents, as milder agents like sodium borohydride (NaBH₄) are generally ineffective for reducing these functional groups. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting both esters and carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.comadichemistry.comtestbook.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. adichemistry.com For esters, this leads to an aldehyde intermediate that is immediately reduced further. chemistrysteps.com Carboxylic acids are first deprotonated to form a carboxylate salt, which is then reduced. chemistrysteps.com

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that shows good chemoselectivity for reducing carboxylic acids and amides over other functional groups like esters. nih.govresearchgate.net The simultaneous reduction of both the carboxylic acid and the methyl ester in this compound would yield (4,5-dibromo-2-(hydroxymethyl)phenyl)methanol. This resulting diol can be further derivatized, for example, through etherification or esterification at the newly formed hydroxyl groups.

Table 4: Reduction of Carboxylic Acid and Ester Groups

| Reducing Agent | Functional Group Reduced | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Carboxylic Acid & Ester | Primary Alcohol | Powerful, non-selective reagent; requires anhydrous conditions. libretexts.org |

| BH₃·THF | Carboxylic Acid & Ester | Primary Alcohol | More selective for carboxylic acids than LiAlH₄. nih.gov |

| NaBH₄ | None | No Reaction | Not strong enough to reduce carboxylic acids or esters. libretexts.org |

Hydrolysis to the Dicarboxylic Acid Analogue

The methyl ester group can be selectively hydrolyzed under basic conditions (saponification) to yield the corresponding dicarboxylic acid, 4,5-dibromophthalic acid. This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol to ensure solubility. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups, yielding the final dicarboxylic acid product. This transformation is a fundamental and high-yielding reaction in organic synthesis.

Regioselective Functionalization of the Aromatic Ring

The presence of two bromine atoms on the aromatic ring of this compound, ortho and meta to the carboxylic acid group and meta and para to the methoxycarbonyl group respectively, presents a unique platform for regioselective transformations. The differential electronic environment of the C4 and C5 positions allows for selective manipulation of one bromine atom over the other, primarily through palladium-catalyzed cross-coupling reactions.

Research in this area has demonstrated that the bromine atom at the C5 position, being para to the electron-withdrawing methoxycarbonyl group, is generally more activated towards oxidative addition to a palladium(0) catalyst compared to the bromine at the C4 position. This inherent reactivity difference allows for sequential and site-selective functionalization.

For instance, under carefully controlled Suzuki-Miyaura cross-coupling conditions, it is possible to selectively substitute the C5-bromo substituent with an aryl or heteroaryl group while leaving the C4-bromo substituent intact. This monosubstituted product can then undergo a second, different cross-coupling reaction at the C4 position, leading to the synthesis of unsymmetrically substituted biaryl or heterobiaryl compounds. The choice of palladium catalyst, ligand, base, and reaction temperature are critical parameters in achieving high regioselectivity.

Similarly, Sonogashira and Buchwald-Hartwig amination reactions can be employed for the regioselective introduction of alkynyl and amino functionalities, respectively. The general principle of higher reactivity at the C5 position holds true for these transformations as well, providing a reliable strategy for the stepwise construction of complex aromatic structures.

| Reaction Type | Position of Primary Functionalization | Key Reaction Conditions | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5 | Pd(PPh3)4, K2CO3, Toluene/H2O | Aryl/Heteroaryl |

| Sonogashira Coupling | C5 | PdCl2(PPh3)2, CuI, Et3N | Alkynyl |

| Buchwald-Hartwig Amination | C5 | Pd2(dba)3, Xantphos, NaOtBu | Amino |

Synthesis of Polyfunctionalized Aromatic Compounds

The ability to regioselectively functionalize the dibrominated aromatic ring of this compound opens the door to the synthesis of a wide array of polyfunctionalized aromatic compounds. These molecules, bearing multiple, distinct substituents, are valuable intermediates in the synthesis of larger, more complex targets such as natural products, pharmaceuticals, and organic materials.

Starting from the monosubstituted intermediates described in the previous section, a second functionalization at the remaining bromine position can be achieved. This sequential approach allows for the introduction of two different substituents onto the aromatic ring with complete control over their relative positions. For example, a Suzuki coupling at C5 followed by a Sonogashira coupling at C4 would yield a product containing an aryl group at C5 and an alkynyl group at C4.

Furthermore, the existing carboxylic acid and methoxycarbonyl groups can also be transformed, adding another layer of synthetic versatility. The carboxylic acid can be converted to amides, esters, or other functional groups through standard transformations. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized independently from the other carboxylic acid group, or it can be reduced to a hydroxymethyl group.

The combination of regioselective C-Br bond functionalization and transformations of the existing oxygen-containing functional groups allows for the generation of a diverse library of polyfunctionalized aromatic compounds from a single, readily available starting material.

| Starting Material | Reaction Sequence | Resulting Polyfunctionalized Compound Structure |

|---|---|---|

| This compound | 1. Regioselective Suzuki Coupling (C5) 2. Sonogashira Coupling (C4) | Aromatic ring with Aryl (C5), Alkynyl (C4), Methoxycarbonyl (C2), and Carboxyl (C1) groups |

| This compound | 1. Regioselective Buchwald-Hartwig Amination (C5) 2. Suzuki Coupling (C4) | Aromatic ring with Amino (C5), Aryl (C4), Methoxycarbonyl (C2), and Carboxyl (C1) groups |

| 4-Bromo-5-aryl-2-(methoxycarbonyl)benzoic acid | 1. Amide coupling of carboxylic acid 2. Hydrolysis of methyl ester | Aromatic ring with Aryl (C5), Bromo (C4), Amide (C1), and Carboxyl (C2) groups |

Role of 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid As a Precursor and Building Block

Precursor for Advanced Aromatic Systems

The dibrominated benzene (B151609) core of 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid serves as an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The strategically positioned bromine atoms can be selectively functionalized to build elaborate molecular architectures that are otherwise difficult to access.

The construction of polysubstituted naphthalene (B1677914) and anthracene (B1667546) frameworks often relies on the strategic use of halogenated precursors that can undergo cyclization or coupling reactions. While direct synthesis examples using this compound are not prevalent in cited literature, its structure is analogous to precursors used in established synthetic routes. For instance, transition metal-catalyzed reactions, such as cobalt-catalyzed [2+2+2] cyclotrimerization reactions of alkynes, are a powerful method for creating substituted anthracene cores. beilstein-journals.org Similarly, palladium-catalyzed tandem C-H activation and bis-cyclization reactions provide another route to complex anthracene derivatives. beilstein-journals.org

The bromine atoms on the title compound are well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions. These methods could be employed to couple the dibromo-acid with appropriate boronic acids or stannanes to form terphenyl derivatives, which are known intermediates for the synthesis of dibenzo[a,h]anthracenes via intramolecular cyclization, often catalyzed by gold or palladium complexes. beilstein-journals.orgbeilstein-journals.org The ability to introduce substituents via these coupling reactions before the final ring-closing step allows for precise control over the final structure and properties of the resulting polycyclic aromatic system. nih.gov

Table 1: Selected Catalytic Systems for Anthracene Synthesis from Precursors

| Catalyst/Reagent | Reaction Type | Precursor Type | Finding | Reference |

|---|---|---|---|---|

| CpCo(CO)₂ | [2+2+2] Cyclotrimerization | Bis(propargyl)benzenes | Efficient route to halogenated anthracenes. | beilstein-journals.org |

| AuCl | Intramolecular Double Cyclization | Dihaloethynylterphenyls | Effective for synthesizing halogenated dibenzo[a,h]anthracenes. | beilstein-journals.orgfrontiersin.org |

The electron-deficient nature of the dibrominated aromatic ring, combined with the presence of the bromine leaving groups, makes this compound a valuable precursor for synthesizing fused heterocyclic compounds. The bromine atoms can be substituted by nitrogen, sulfur, or oxygen nucleophiles to form new rings.

A notable example in analogous systems is the synthesis of benzo[1,2-d:4,5-d']bis( beilstein-journals.orgchemsrc.comsigmaaldrich.comthiadiazole) derivatives. Research has shown that 4,8-dibromobenzo[1,2-d:4,5-d']bis( beilstein-journals.orgchemsrc.comsigmaaldrich.comthiadiazole) can undergo selective aromatic nucleophilic substitution (SNAr) of one or both bromine atoms with various nitrogen and sulfur nucleophiles. mdpi.com This reactivity highlights the potential of using this compound to create novel heterocyclic structures through similar substitution patterns. The incorporation of bromine atoms into such heterocyclic systems enhances their electron-deficient character, which is a desirable trait for applications in organic electronics. mdpi.com The reactivity of the bromine atoms in cross-coupling reactions further expands the synthetic possibilities for creating complex, functional heterocyclic molecules. mdpi.com

Building Block in Materials Science

In materials science, the predictable reactivity and rigid structure of this compound make it an attractive building block for creating functional polymers and crystalline frameworks. Its distinct functional groups allow for its incorporation into a variety of material backbones and networks.

The carboxylic acid and methyl ester functionalities of this compound enable its use as a monomer in step-growth polymerization.

Polyesters: In polyester (B1180765) synthesis, the carboxylic acid group can undergo polycondensation with diols. Alternatively, the methyl ester can be used in transesterification reactions with diols to form the polymer backbone. mdpi.com Benzoic acid derivatives are sometimes used as capping agents to control the molecular weight of unsaturated polyester resins, demonstrating the utility of this class of compounds in polymerization processes. google.comgoogle.com

Polyimides: Polyimides are high-performance polymers known for their thermal stability. titech.ac.jp They are typically synthesized from dianhydrides and diamines. While the title compound is not a dianhydride, it can be chemically modified to become a suitable monomer. More directly, its structural motifs are relevant to modern polyimide synthesis. For example, polyimides derived from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride have been shown to possess intrinsic microporosity, making them useful for gas separation membranes. mdpi.com The presence of bromine in the polymer backbone can enhance properties such as flame resistance and solubility, and the large Van der Waals volume of bromine can increase gas permeability. mdpi.com The synthesis of polyimides can also be effectively carried out in molten benzoic acid, which acts as a catalytic solvent, facilitating the reaction under milder conditions. scispace.comresearchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org The ligands are typically multidentate carboxylic acids. This compound, after hydrolysis of its methyl ester to yield 4,5-dibromophthalic acid, becomes a suitable dicarboxylic acid linker for MOF synthesis.

The use of functionalized linkers is a key strategy for tuning the properties of MOFs. Bromine-substituted ligands, such as 2-bromo-1,4-benzenedicarboxylate, have been successfully incorporated into mixed-ligand MOF structures like the IRMOF series. bath.ac.uk The bromine atoms within the MOF's pores can serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities after the framework has been assembled. This approach provides a powerful tool for creating highly tailored materials for applications in gas storage, separation, and catalysis. bath.ac.ukresearchgate.net

Table 2: Examples of Functionalized Ligands in MOF Synthesis

| Ligand Precursor | Functional Group | Resulting MOF System | Potential Application | Reference |

|---|---|---|---|---|

| 2-Bromo-1,4-benzenedicarboxylic acid | Bromine (-Br) | Mixed-ligand IRMOFs | Tunable porosity, post-synthetic modification | bath.ac.uk |

| 2-Amino-1,4-benzenedicarboxylic acid | Amine (-NH₂) | IRMOF-3 | Post-synthetic modification, catalysis | bath.ac.uk |

| 2-Methoxyterephthalic acid | Methoxy (B1213986) (-OCH₃) | Methoxy-modified MOF-5 | Enhanced H₂ adsorption | researchgate.net |

Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), are often based on extended π-conjugated systems. researchgate.net Halogenated aromatic compounds are fundamental building blocks in the synthesis of these materials. The bromine atoms on this compound serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are primary methods for extending π-conjugation by forming new carbon-carbon bonds.

For instance, 4,7-Dibromo-2,1,3-benzothiadiazole, a structurally related dibromo-heterocycle, is a crucial monomer for synthesizing high-performance semiconducting polymers like PCDTBT and PCPDTBT, which are used in polymer solar cells. ossila.com The dibromo functionality allows for polymerization with other aromatic building blocks. By analogy, this compound can be used to construct rigid, π-conjugated scaffolds. The ester and acid groups can be further modified to tune solubility or to attach the molecule to surfaces or other components in an electronic device.

Intermediate in Natural Product Synthesis

The strategic placement of reactive functional groups on the aromatic core of this compound makes it an attractive intermediate for the total synthesis of various natural products. The bromine atoms, in particular, offer versatile handles for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex natural product scaffolds.

While specific, publicly documented total syntheses employing this compound as a key intermediate are not extensively reported, the utility of closely related brominated benzoic acid derivatives is well-established in the synthesis of marine alkaloids and other biologically active compounds. For instance, various brominated aromatic compounds are known precursors in the synthesis of complex marine natural products, where the bromine atoms are often introduced to facilitate key cross-coupling reactions or to be retained in the final structure, contributing to the molecule's biological activity.

The synthetic potential of this compound lies in its capacity for selective functionalization. The carboxylic acid and ester groups can be manipulated to introduce further complexity, while the bromine atoms can be selectively replaced or involved in reactions such as Suzuki, Stille, or Heck cross-couplings to build larger, more intricate molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Formation of a new C-C bond, replacing a bromine atom with an aryl or alkyl group. |

| Stille Coupling | Palladium catalyst, organostannane | Formation of a new C-C bond, offering an alternative to Suzuki coupling. |

| Heck Coupling | Palladium catalyst, alkene, base | Formation of a new C-C bond by coupling with an alkene. |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Formation of a C-N bond, introducing nitrogen-containing functionalities. |

| Ester Hydrolysis | Acid or base catalysis | Conversion of the methoxycarbonyl group to a carboxylic acid. |

| Carboxylic Acid Activation | Thionyl chloride, oxalyl chloride, etc. | Formation of an acyl chloride for subsequent reactions like amidation or esterification. |

Utility in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. This compound possesses several features that make it a promising building block for the construction of such supramolecular structures.

The carboxylic acid group is a primary site for the formation of strong and directional hydrogen bonds, often leading to the self-assembly of dimers or larger aggregates. Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that has gained significant attention in crystal engineering and the design of functional materials. The aromatic ring itself can engage in π-π stacking interactions, further directing the assembly of molecules into ordered architectures.

While specific research detailing the use of this compound in supramolecular chemistry is limited, the principles of molecular self-assembly strongly suggest its potential. Halogenated benzoic acids, in general, are known to form intricate crystal structures governed by a combination of hydrogen bonding, halogen bonding, and π-stacking. researchgate.net The interplay of these non-covalent forces can be tuned by modifying the substitution pattern on the benzene ring, offering a pathway to control the resulting supramolecular architecture.

The potential for this molecule to act as a ligand in the formation of metal-organic frameworks (MOFs) is also noteworthy. The carboxylic acid group can coordinate to metal ions, while the bromo- and methoxycarbonyl-substituted aromatic backbone can influence the porosity and functionality of the resulting framework. MOFs constructed from functionalized organic linkers have shown promise in a variety of applications, including gas storage, catalysis, and sensing.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Formation of robust dimers and extended networks. |

| Halogen Bonding | Bromine atoms (halogen bond donor) | Directional interaction for crystal engineering and materials design. |

| π-π Stacking | Aromatic ring | Contributes to the overall packing and stability of the assembly. |

| Coordination Bonding | Carboxylic acid with metal ions | Potential for the formation of Metal-Organic Frameworks (MOFs). |

Computational Chemistry and Theoretical Studies on 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid, DFT calculations would provide a foundational understanding of its stability and chemical nature. These calculations help in optimizing the molecule's three-dimensional geometry and determining its electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov An FMO analysis for this compound would identify these key orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic or basic character. nih.gov Conversely, the LUMO's energy relates to the ability to accept electrons, highlighting its electrophilic or acidic nature. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. While this analysis is standard, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.

Hypothetical FMO Data Table for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule's surface. For this compound, an ESP map would reveal regions of negative and positive potential.

Typically, regions with high electron density, such as those around oxygen atoms in the carboxyl and methoxycarbonyl groups, would be colored red, indicating sites prone to electrophilic attack. Areas with lower electron density, often around hydrogen atoms, would appear blue, signifying regions susceptible to nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions and reactive sites, though a specific ESP map for the target compound has not been published.

Reaction Pathway Modeling and Transition State Analysis

This area of computational chemistry involves modeling the step-by-step mechanism of a chemical reaction. It identifies the transition states—the highest energy points along the reaction coordinate—and calculates the activation energies required for a reaction to proceed. Such studies on this compound could, for example, model its synthesis or degradation pathways, providing insights into reaction kinetics and mechanisms. No such specific modeling studies for this compound were found.

Conformation Analysis and Stereochemical Implications

Molecules with rotatable bonds, like the methoxycarbonyl and carboxylic acid groups in this compound, can exist in various spatial arrangements or conformations. Conformation analysis computationally explores the potential energy surface to identify the most stable conformers. This analysis is critical for understanding how the molecule's shape influences its physical properties and biological activity. The steric hindrance caused by the bulky bromine atoms and adjacent functional groups would likely impose significant constraints on the molecule's preferred conformation. However, detailed conformational scans and their stereochemical implications for this specific molecule are not documented.

Quantum Chemical Descriptors for Predicting Reactivity

From the outputs of DFT calculations, numerous quantum chemical descriptors can be derived to quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a lower chemical hardness value, derived from the HOMO-LUMO gap, indicates higher reactivity. While the theoretical framework is robust, a data table of these calculated descriptors for this compound is not available.

Hypothetical Quantum Chemical Descriptors Table This table is for illustrative purposes only, as specific data is not available.

| Descriptor | Formula | Value | Unit |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | Value | eV |

| Electron Affinity (A) | -ELUMO | Value | eV |

| Chemical Hardness (η) | (I - A) / 2 | Value | eV |

| Electronegativity (χ) | (I + A) / 2 | Value | eV |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a crystalline state, would reveal how individual molecules interact with their neighbors. This is particularly useful for understanding properties like solubility, crystal packing, and the formation of hydrogen bonds via the carboxylic acid group. Such simulations could elucidate the role of bromine atoms in forming halogen bonds, which are significant non-covalent interactions. At present, no specific MD simulation studies for this compound have been published.

Crystallography and Solid State Characterization of 4,5 Dibromo 2 Methoxycarbonyl Benzoic Acid

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This non-destructive method provides detailed information about the atomic and molecular structure of a material, including lattice parameters, phase purity, and crystallinity. The technique involves directing a beam of X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline compound, acting as a structural fingerprint.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or calculated powder X-ray diffraction data for 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid. While crystallographic studies have been conducted on various substituted benzoic acid derivatives, providing insights into their solid-state structures, the specific diffraction pattern for the title compound is not publicly available at this time.

For related crystalline organic compounds, such as other substituted benzoic acids, PXRD is instrumental in confirming the identity of the bulk material synthesized. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characterized by a series of peaks at specific angles. The position and intensity of these peaks are governed by the crystal lattice of the compound.

In a typical analysis, the experimental PXRD pattern of a newly synthesized batch is compared against a reference pattern. This reference can be obtained from a known standard, a previously characterized sample, or calculated from single-crystal X-ray diffraction data. The d-spacing, calculated from the Bragg equation (nλ = 2d sinθ), corresponds to the interplanar spacing within the crystal lattice and is a key parameter for identifying the crystalline phase.

Although specific data for this compound is not available, the table below illustrates a hypothetical representation of PXRD data, which would be expected for a crystalline organic compound of this nature. The data includes the diffraction angle (2θ), the corresponding d-spacing, and the relative intensity of the diffraction peaks.

Hypothetical Powder X-ray Diffraction Data

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 65 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 18.7 | 4.74 | 80 |

| 21.1 | 4.21 | 50 |

| 23.5 | 3.78 | 75 |

| 25.9 | 3.44 | 90 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The detailed research findings from such data would involve indexing the diffraction peaks to assign Miller indices (hkl) to each reflection, which describe the orientation of the crystal planes. This process allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. Furthermore, the peak widths can provide information about the crystallite size and the presence of lattice strain. Any shifts in peak positions or the appearance of unexpected peaks could indicate the presence of impurities or a different polymorphic form.

Emerging Research Directions and Future Outlook

Green Chemistry Approaches in the Synthesis of 4,5-Dibromo-2-(methoxycarbonyl)benzoic Acid

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. For a molecule like this compound, future research is expected to focus on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions. ijisrt.com

Current green chemistry strategies that could be adapted for this compound include:

Use of Safer Solvents: Research into synthetic methods that utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive, is a key area of green chemistry. nih.gov The synthesis of various organic compounds in aqueous media demonstrates the feasibility of this approach. nih.gov

Catalyst-Free and Solvent-Free Reactions: Methodologies that eliminate the need for both a catalyst and a solvent are highly desirable. ijisrt.com Techniques such as sonication, which uses ultrasonic waves to drive reactions, can lead to higher yields, shorter reaction times, and cleaner product formation, representing a viable green alternative to conventional heating. ijisrt.com

Alternative Energy Sources: The application of alternative energy sources like microwaves and ultrasound can significantly reduce reaction times and energy consumption compared to traditional methods. rsc.org These techniques are becoming popular for their ability to accelerate organic reactions sustainably. ijisrt.com

Applications in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. mdpi.comresearchgate.net This technology is becoming a mainstream process for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netnih.gov The synthesis of this compound and its derivatives could greatly benefit from this approach.

Key advantages of applying flow chemistry include:

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, which minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents. mdpi.com The high surface-area-to-volume ratio allows for precise temperature control. mdpi.com

Improved Efficiency and Yield: Continuous processing allows for rapid reaction optimization by easily varying parameters like temperature, pressure, and residence time. mdpi.com This often leads to higher conversion rates and yields compared to batch processes. nih.gov

Scalability: Scaling up production in a flow system involves running the process for a longer duration rather than using larger reactors, which simplifies the transition from laboratory-scale synthesis to industrial manufacturing. researchgate.net

The multi-step synthesis of complex molecules, such as heterocycles and APIs, has been successfully demonstrated using sequential flow processes, often without the need for intermediate purification steps. nih.govuc.pt Adopting this technology for the production of this compound could streamline its manufacturing, making it more cost-effective and readily available for further applications.

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts is crucial for transforming simple building blocks like this compound into more complex, high-value molecules. Research in this area is focused on achieving higher selectivity and efficiency in chemical transformations.

Future catalytic research relevant to this scaffold includes:

Site-Selective Functionalization: The development of catalysts, such as novel dirhodium catalysts, that can selectively functionalize specific C-H bonds is a major goal in organic chemistry. scispace.comnih.gov Such catalysts could enable the precise modification of the aromatic ring, overcoming the inherent reactivity preferences of the substrate to introduce new functional groups at desired positions. scispace.comnih.gov

Heterogeneous Catalysis: The use of heterogeneous catalysts, like metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability. rsc.org Functionalized MOFs could be designed to catalyze specific reactions on the this compound molecule, such as cross-coupling or condensation reactions, with high efficiency and selectivity. rsc.org

Regioselectivity Control: The substituents on the benzoic acid ring influence the regioselectivity of catalytic reactions. Studies on rhodium-catalyzed annulation of substituted benzoic acids have shown that both steric and electronic effects of groups like methoxy (B1213986) substituents can direct the outcome of a reaction. mdpi.com Developing catalysts that can override or enhance these directing effects would provide greater control over the synthesis of specific isomers.

Exploration of Novel Synthetic Pathways and Derivatization Patterns

The two bromine atoms on the this compound scaffold are prime locations for derivatization through various cross-coupling and substitution reactions. Exploring novel synthetic pathways will unlock a wider range of derivatives with potentially unique properties.

Promising areas for exploration include:

Cross-Coupling Reactions: The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the carboxyl and methoxycarbonyl groups can activate the aromatic ring for SNAr reactions, allowing the bromine atoms to be replaced by nucleophiles such as amines, alkoxides, or thiolates. mdpi.com This provides a direct route to highly functionalized derivatives.

Synthesis of Heterocycles: Benzoic acid derivatives are key intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov The functional groups on this compound can be utilized in cyclization reactions to construct complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

Computational Design of New Materials Incorporating the this compound Scaffold

Computational chemistry and materials science provide powerful tools for predicting the properties of new materials before they are synthesized. In silico design allows for the rational development of novel materials with tailored electronic, optical, or mechanical properties. nih.gov

Future research will likely involve:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to understand reaction mechanisms and predict the regioselectivity of catalytic transformations. mdpi.com This can guide the development of synthetic strategies for creating specific derivatives of this compound. mdpi.com

Designing Molecular Rectifiers: The structure of the molecule, featuring potentially electron-donating and electron-accepting regions, makes it an interesting candidate for molecular electronics. Computational studies can predict how molecules like this might self-assemble on surfaces and what their electrical properties would be, guiding the design of components for molecular diodes. researchgate.net

Development of Novel Polymers and MOFs: The bifunctional nature of the molecule (with two bromine atoms for polymerization) and its rigid core make it an excellent building block for new polymers or MOFs. Computational modeling can be used to simulate the structures of these materials and predict their properties, such as porosity, stability, and catalytic activity, accelerating the discovery of new functional materials.

Summary of Research Directions

The following table summarizes the emerging research directions and their potential impact on the utilization of this compound.

| Research Direction | Key Techniques & Approaches | Potential Advantages |

| Green Chemistry | Use of aqueous solvents, sonication, microwave irradiation, catalyst-free systems. ijisrt.comnih.gov | Reduced environmental impact, increased safety, lower energy consumption, higher efficiency. |

| Flow Chemistry | Continuous processing, microreactors, automated synthesis platforms. mdpi.comnih.gov | Enhanced safety, improved scalability, higher yields, rapid process optimization. |

| Catalyst Development | Site-selective C-H activation, heterogeneous catalysis (e.g., MOFs), regioselective catalysts. scispace.comrsc.orgmdpi.com | Greater synthetic precision, catalyst reusability, access to novel isomers and derivatives. |

| Novel Synthetic Pathways | Cross-coupling reactions (e.g., Suzuki), Nucleophilic Aromatic Substitution (SNAr), heterocycle synthesis. mdpi.comnih.gov | Access to a diverse range of functionalized derivatives with unique chemical and physical properties. |

| Computational Design | Density Functional Theory (DFT), molecular dynamics, in silico screening. mdpi.comnih.gov | Rational design of new materials, prediction of properties, accelerated discovery of functional molecules. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dibromo-2-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves bromination of a precursor like 2-(methoxycarbonyl)benzoic acid. Key steps include:

- Nitration/Halogenation : Bromination using reagents like Br₂ in concentrated H₂SO₄ or DMF (to control regioselectivity) .

- Esterification : Methylation of the carboxylic acid group using methanol/HCl or diazomethane to protect the acid during bromination .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Critical Factors : Temperature (exothermic bromination requires cooling), stoichiometry (excess Br₂ may lead to over-bromination), and solvent polarity (DMF enhances solubility but may require careful quenching).

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm; methoxy group at δ 3.9–4.1 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR can resolve this .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ at m/z 335.82). Collision-induced dissociation (CID) helps differentiate isomers .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves ambiguities in regiochemistry. For poorly diffracting crystals, synchrotron sources or cryocooling may improve data quality.

Q. What are the solubility properties of this compound, and how do they guide solvent selection for reactions or recrystallization?

- Methodological Answer :

- Solubility Profile : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or halogenated solvents (CHCl₃).

- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. For stubborn impurities, gradient sublimation under reduced pressure is effective .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize diastereomers or over-bromination byproducts?

- Methodological Answer :

- Catalytic Bromination : Use Lewis acids like FeBr₃ to direct bromine to the 4,5-positions, reducing para-substitution .

- In Situ Monitoring : UV-Vis spectroscopy (λmax ~ 280 nm for aromatic Br) tracks reaction progress. Quench aliquots with Na₂S₂O₃ and analyze via TLC (Rf ~ 0.5 in ethyl acetate/hexane).

- Controlled Stoichiometry : Limit Br₂ to 2.1 equivalents; excess Br₂ increases dibromothiophene byproducts .

Q. How should researchers address contradictions in crystallographic data when resolving the compound’s structure?

- Methodological Answer :

- Multi-Method Refinement : Compare SHELXL refinements with independent software (e.g., Olex2). Discrepancies in thermal parameters may indicate disorder; apply TWIN/BASF commands for twinned crystals .

- Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks. DFT calculations (e.g., Gaussian) can predict stable conformers .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., SGLT2 for diabetes) using fluorescence-based assays (IC₅₀ determination) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) to identify critical functional groups .

- Metabolic Stability : Use microsomal incubation (rat liver microsomes) and LC-MS to assess half-life and metabolite formation .

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic sites (e.g., C-3 for nucleophilic attack) .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., SGLT2 binding pockets) to prioritize synthetic targets .

- Reactivity Contradictions : If experimental bromination contradicts DFT predictions (e.g., meta substitution), re-evaluate solvent effects using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.